

Application Note: Quantification of Fomesafen Sodium using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: *Fomesafen sodium*

Cat. No.: *B034405*

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Introduction

Fomesafen is a selective herbicide utilized for the control of broad-leaf weeds in various agricultural settings.^[1] Accurate quantification of **Fomesafen sodium** is crucial for environmental monitoring, residue analysis in food products, and formulation quality control. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of **Fomesafen sodium**.

Principle

This method employs reverse-phase HPLC with UV detection for the separation and quantification of Fomesafen. The sample is extracted with an appropriate solvent, cleaned up to remove interfering matrix components, and then injected into the HPLC system. Fomesafen is separated on a C18 column using an isocratic or gradient mobile phase of acetonitrile and water. Quantification is achieved by comparing the peak area of Fomesafen in the sample to that of a calibration curve generated from standards of known concentrations. The detection wavelength is set at 290 nm, which is the UV absorbance maximum for Fomesafen.^{[2][3]}

Apparatus and Materials

- Apparatus:

- High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector.
- Analytical balance
- Volumetric flasks (various sizes)
- Pipettes (various sizes)
- Syringes and syringe filters (0.45 µm)
- Ultrasonic bath
- pH meter
- Solid-Phase Extraction (SPE) manifold and cartridges (if required for sample cleanup)
- Rotary evaporator (for solvent evaporation)
- Chemicals and Reagents:
 - **Fomesafen sodium** analytical standard (purity ≥98%)[4]
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade)
 - Methanol (HPLC grade)
 - Dichloromethane (analytical grade)
 - Potassium nitrate (KNO₃)
 - Phosphoric acid (H₃PO₄)
 - Sodium hydroxide (NaOH)
 - Hydrochloric acid (HCl)

- Nitrogen gas (high purity)

Experimental Protocols

Preparation of Standard Solutions

- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of **Fomesafen sodium** standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetonitrile or mobile phase. This stock solution should be stored under refrigeration.[2]
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase. A typical calibration range is 0.05 µg/mL to 10 µg/mL.[2][4]

Preparation of Mobile Phase

The mobile phase composition can be adjusted to optimize the separation. A common mobile phase consists of a mixture of acetonitrile and acidified water.

- Mobile Phase A: Acetonitrile:Water (e.g., 10:90, v/v) containing 0.01 N KNO₃, adjusted to pH 3 with phosphoric acid.[4]
- Mobile Phase B: Acetonitrile:Water (e.g., 90:10, v/v) containing 0.01 N KNO₃, adjusted to pH 3 with phosphoric acid.[4]
- Isocratic Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65 v/v) with the water adjusted to pH 3.0 using orthophosphoric acid.[3]

All mobile phases should be filtered through a 0.45 µm membrane filter and degassed before use.[5]

Sample Preparation

The sample preparation procedure will vary depending on the matrix.

- For Soil Samples:
 - Weigh 50 g of the soil sample into a flask.

- Extract with a mixture of methylene chloride and acidified water.[[4](#)]
- Separate the organic layer and evaporate it to dryness.
- Reconstitute the residue in the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before HPLC analysis.[[4](#)]
- For Water Samples:
 - Acidify a known volume of the water sample.
 - Perform liquid-liquid extraction with methylene chloride or use a C18 solid-phase extraction (SPE) disk for extraction.[[2](#)][[4](#)]
 - Elute the Fomesafen from the SPE disk with methanol.[[2](#)]
 - Evaporate the solvent and redissolve the residue in the mobile phase.[[2](#)]
 - Filter the final extract through a 0.45 µm filter.[[4](#)]
- For Agricultural Commodities (e.g., Beans, Soybeans):
 - Homogenize a representative sample.
 - Extract the sample with a solvent such as acetone or acetonitrile, which may be acidified. [[1](#)][[3](#)][[6](#)]
 - Perform a liquid-liquid partition with dichloromethane or a QuEChERS-based cleanup.[[1](#)][[6](#)]
 - The extract may require further cleanup using SPE with cartridges like Florisil or NH₂.[[1](#)][[3](#)]
 - Evaporate the final extract and reconstitute it in the mobile phase for HPLC injection.[[3](#)]

Chromatographic Conditions

The following table summarizes typical HPLC conditions for **Fomesafen sodium** analysis.

Parameter	Condition 1	Condition 2
HPLC System	Shimadzu LC 2010 or equivalent[3]	Hewlett-Packard (HP) Model 1090II or equivalent[4]
Column	Supelcosil LC-18 (250 mm x 4.6 mm, 5 µm)[3]	Spherisorb ODS-2 (150 mm x 4.6 mm, 5 µm)[4]
Mobile Phase	Acetonitrile : Water (pH 3.0) (35:65 v/v)[3]	Gradient of Acetonitrile and Water with 0.01N KNO ₃ (pH 3) [4]
Flow Rate	1.5 mL/min[3]	0.75 mL/min[4]
Injection Volume	20 µL[6]	75 µL[4]
Column Temperature	Ambient[3]	60 °C[4]
Detector	UV Detector[3]	Diode Array Detector[4]
Detection Wavelength	290 nm[3]	290 nm[4]
Retention Time	Approximately 7.5 min[3]	Approximately 6.6 min[4]

Data Analysis

- Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
- Quantification: Inject the prepared sample extracts. The concentration of **Fomesafen sodium** in the sample is determined by comparing its peak area with the calibration curve.[4]

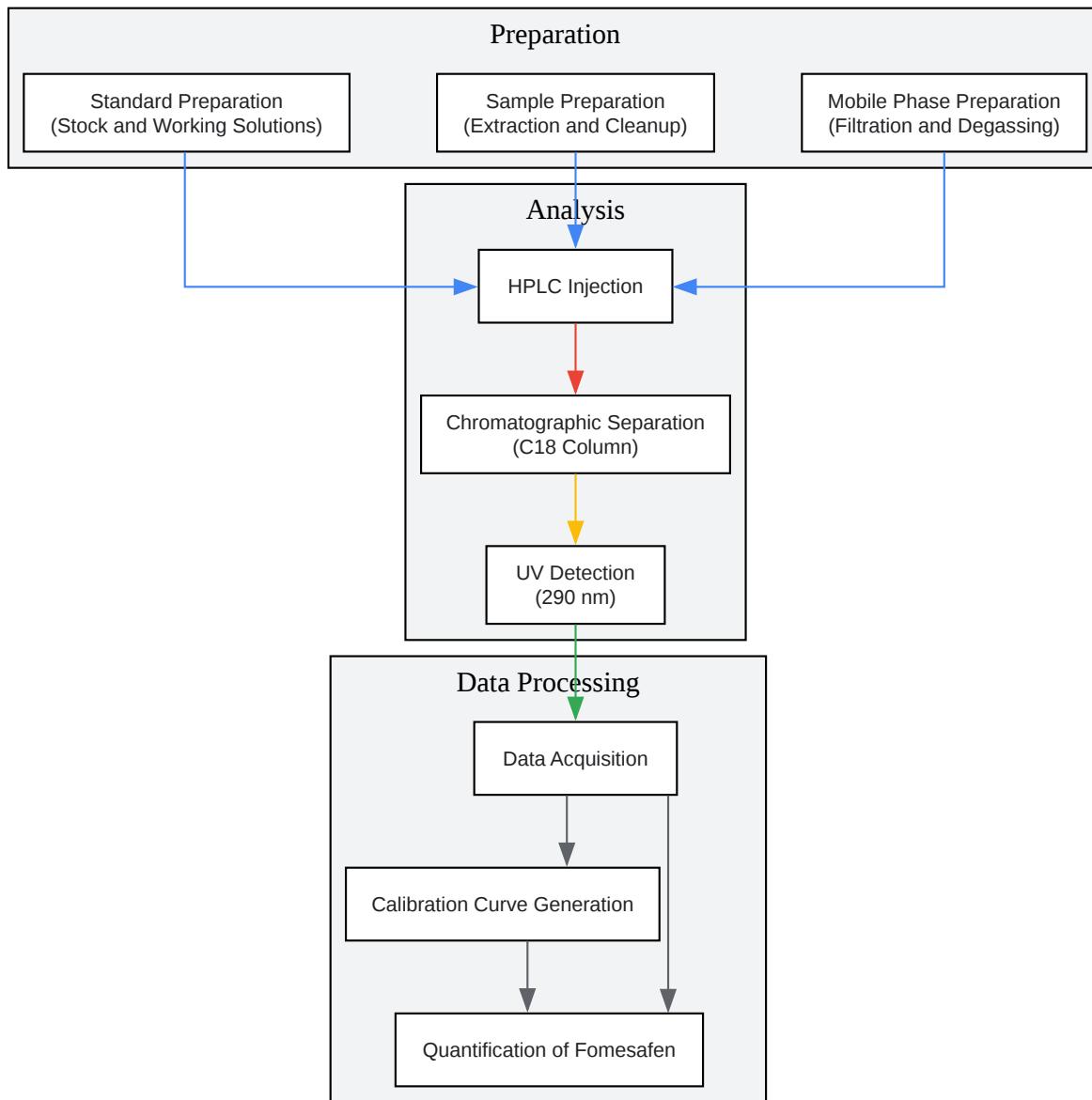
Data Presentation

The quantitative data for the HPLC method validation is summarized in the table below.

Parameter	Result	Reference
Linearity Range	0.1 - 25 µg/mL	[6]
Correlation Coefficient (R^2)	> 0.999	[7]
Limit of Detection (LOD)	0.005 mg/kg (in beans)	[6]
Limit of Quantification (LOQ)	0.02 ppm (in onion)[8], 0.04 mg/kg (in various crops)[1]	[1][8]
Recovery	92.4% - 117.8% (in beans)[6], 87.5% - 102.5% (in various crops)[1]	[1][6]
Relative Standard Deviation (RSD)	0.35% - 4.36%	[6]

Visualization

Experimental Workflow

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Caption: Workflow for **Fomesafen Sodium** quantification by HPLC.

Conclusion

The described HPLC method is suitable for the reliable quantification of **Fomesafen sodium** in various samples. The protocol is robust, with good linearity, recovery, and precision. The specific sample preparation and chromatographic conditions may need to be optimized depending on the sample matrix and available instrumentation.

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